Lys-gamma3-MSH
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Overview
Description
Lys-gamma3-MSH is a peptide derived from the ACTH precursor, pro-opiomelanocortin (POMC), and belongs to a family of peptides called the melanocortins . It is a global regulator of Hormone Sensitive Lipase (HSL) activity .
Chemical Reactions Analysis
This compound is involved in regulating the activity of hormone sensitive lipase (HSL) activity in the adrenal and more recently, in the adipocyte . It is the key enzyme affected by this compound in the adrenal .Physical and Chemical Properties Analysis
This compound has a molecular weight of 3018.27 and its formula is C128H193N45O39S . It is soluble to 1 mg/ml in 10% acetonitrile/water .Scientific Research Applications
Regulation of Adipocyte Function
Lys-γ3-MSH, a melanocortin peptide, has been observed to be a potent stimulator of lipolysis in 3T3-L1 adipocytes. This function is linked to its ability to phosphorylate hormone-sensitive lipase (HSL) and perilipin A, two key players in the lipid metabolism within adipocytes. Although the exact receptor mediating these actions is not fully characterized, the potent lipolytic activity of Lys-γ3-MSH suggests a significant role in lipid and cholesterol metabolism (Harmer et al., 2007).
Role in Hormone-Sensitive Lipase Activity
Lys-γ3-MSH appears to be a global regulator of hormone-sensitive lipase (HSL) activity, not only in the adrenal gland but also in adipocytes and potentially other tissues like the heart. This points towards a more comprehensive role for Lys-γ3-MSH in lipid and cholesterol utilization, which might be crucial for energy homeostasis and metabolic health (Bicknell et al., 2009).
Impact on Blood Pressure and Sodium Metabolism
Lys-γ3-MSH has shown significant involvement in blood pressure regulation and sodium metabolism. Deficiency in γ-MSH leads to salt-sensitive hypertension, which can be alleviated through exogenous administration of γ-MSH. This effect is thought to be mediated centrally and implicates Lys-γ3-MSH in the maintenance of blood pressure homeostasis and sodium balance, possibly through interactions with melanocortin receptors (Ni et al., 2003).
Influence on Energy Homeostasis
Lys-γ3-MSH plays a role in the complex regulation of energy homeostasis. Studies involving melanocortin peptides derived from proopiomelanocortin (POMC), including Lys-γ3-MSH, indicate differential effects on food intake and body weight. The relative importance of Lys-γ3-MSH among these peptides in energy balance remains an area of interest and could be pivotal in understanding obesity and metabolic syndromes (Tung et al., 2006).
Cardiovascular and Renal Functions
Lys-γ3-MSH impacts cardiovascular and renal functions, particularly in relation to sodium metabolism and blood pressure regulation. The peptide’s natriuretic nature and its influence on renal melanocortin receptors suggest a role in sodium excretion and blood pressure control, especially under conditions of dietary sodium excess. The salt-sensitive hypertension observed in conditions of impaired Lys-γ3-MSH signaling underscores its importance in cardiovascular health (Humphreys et al., 2011).
Mechanism of Action
Target of Action
Lys-gamma3-MSH, a peptide derived from the ACTH precursor, pro-opiomelanocortin (POMC), primarily targets the Hormone Sensitive Lipase (HSL) . HSL is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of stored triglycerides within adipocytes .
Mode of Action
This compound interacts with HSL to regulate its activity . It has been shown to increase the activity of HSL, thereby enhancing the rate of cholesterol ester hydrolysis . This interaction results in increased lipolysis, the breakdown of lipids into free fatty acids and glycerol .
Biochemical Pathways
The primary biochemical pathway affected by this compound is lipid metabolism, specifically the hydrolysis of stored triglycerides within adipocytes . By regulating the activity of HSL, this compound influences the rate of lipolysis, leading to increased availability of free fatty acids for energy production .
Pharmacokinetics
Its role in regulating hsl activity suggests that it may have significant effects on lipid metabolism and energy homeostasis .
Result of Action
The action of this compound results in increased lipolysis, leading to the release of free fatty acids and glycerol . This can have significant effects on energy homeostasis and may also influence other physiological processes, such as cardiovascular function and renal systems .
Action Environment
Factors such as the nutritional status of the individual, hormonal levels, and other physiological conditions may impact the efficacy and stability of this compound .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Lys-gamma3-MSH has been found to interact with hormone-sensitive lipase (HSL), a key enzyme in lipid metabolism . It can potentiate the steroidogenic response of adrenal cortical cells to ACTH . This effect is correlated with an ability to increase the activity of HSL and therefore the rate of cholesterol ester hydrolysis .
Cellular Effects
In 3T3-L1 adipocytes, this compound has been shown to stimulate lipolysis, an HSL-mediated process . It can also phosphorylate HSL at key serine residues and stimulate the hyperphosphorylation of perilipin A . These effects suggest that this compound may play a wider role in cholesterol and lipid metabolism .
Molecular Mechanism
It is known to potentiate the steroidogenic response of adrenal cortical cells to ACTH . This effect is correlated with an ability to increase the activity of HSL . The receptor through which the actions of this compound are mediated is not clear .
Metabolic Pathways
This compound is involved in the regulation of HSL, a key enzyme in lipid metabolism . It may play a role in the hydrolysis of cholesterol esters . The full extent of its involvement in metabolic pathways, including any effects on metabolic flux or metabolite levels, is still being investigated .
Properties
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C128H193N45O39S/c1-64(2)102(173-118(205)83(45-68-30-32-71(180)33-31-68)162-104(191)73(130)24-13-14-37-129)123(210)161-79(36-42-213-4)105(192)148-55-99(186)156-85(47-70-51-141-63-152-70)115(202)164-82(44-67-21-9-6-10-22-67)113(200)159-78(29-18-41-145-128(139)140)111(198)165-84(46-69-50-146-74-25-12-11-23-72(69)74)114(201)167-87(49-101(188)189)117(204)160-77(28-17-40-144-127(137)138)110(197)163-81(43-66-19-7-5-8-20-66)106(193)149-54-97(184)154-75(26-15-38-142-125(133)134)109(196)158-76(27-16-39-143-126(135)136)112(199)166-86(48-95(132)182)116(203)170-91(60-177)121(208)172-93(62-179)122(209)171-92(61-178)120(207)169-89(58-175)108(195)151-56-100(187)157-90(59-176)119(206)168-88(57-174)107(194)150-52-96(183)153-65(3)103(190)147-53-98(185)155-80(124(211)212)34-35-94(131)181/h5-12,19-23,25,30-33,50-51,63-65,73,75-93,102,146,174-180H,13-18,24,26-29,34-49,52-62,129-130H2,1-4H3,(H2,131,181)(H2,132,182)(H,141,152)(H,147,190)(H,148,192)(H,149,193)(H,150,194)(H,151,195)(H,153,183)(H,154,184)(H,155,185)(H,156,186)(H,157,187)(H,158,196)(H,159,200)(H,160,204)(H,161,210)(H,162,191)(H,163,197)(H,164,202)(H,165,198)(H,166,199)(H,167,201)(H,168,206)(H,169,207)(H,170,203)(H,171,209)(H,172,208)(H,173,205)(H,188,189)(H,211,212)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t65-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,102-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFHPHMLENMPDT-KLQUGMGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C128H193N45O39S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3018.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary biological activity of Lys-gamma3-MSH?
A1: While the exact mechanisms of action are still being investigated, research suggests that this compound might play a role in regulating lipolysis, the breakdown of fats. Specifically, this compound has been shown to stimulate lipolysis in 3T3-L1 adipocytes, a cell line often used to study fat cells. [, ] It is proposed that this activity might be mediated through a novel melanocortin receptor, although further research is needed to confirm this hypothesis. []
Q2: How does the activity of this compound differ from other gamma-MSH peptides in terms of their effect on steroidogenesis?
A2: Interestingly, research indicates that this compound, along with other gamma-MSH peptides like gamma1-, gamma2-, and gamma3-MSH, do not seem to enhance the steroidogenesis induced by adrenocorticotropic hormone (ACTH) in isolated rat adrenal cells. [] This finding contradicts some previous studies that suggested a potentiating effect of gamma-MSH related peptides on ACTH-induced steroidogenesis. Further research is necessary to clarify these conflicting observations and fully understand the role of gamma-MSH peptides in steroidogenesis. []
Q3: What are the potential research avenues for understanding the mechanism of action of this compound?
A3: Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects. Some key areas of investigation include:
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